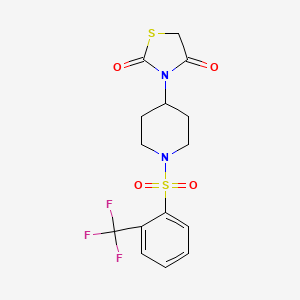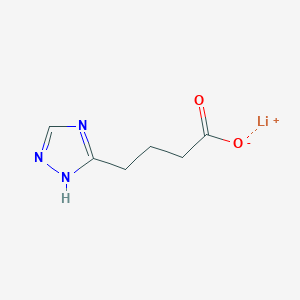
锂;4-(1H-1,2,4-三唑-5-基)丁酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate is a lithium salt of 4-(1H-1,2,4-triazol-5-yl)butanoic acidIt is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial products due to its unique chemical properties.
作用机制
Target of Action
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate, also known as Li-TBA, is a lithium salt of 4-(1H-1,2,4-triazol-5-yl)butanoic acid. The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This means that the compound triggers the cancer cells to self-destruct, thereby inhibiting their growth and spread .
Biochemical Pathways
Apoptosis is a complex biochemical pathway involving a series of reactions that lead to changes in the cell membrane, shrinkage of the cell, nuclear fragmentation, and finally, cell death .
Result of Action
The primary result of the action of Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that the compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反应分析
Types of Reactions
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
相似化合物的比较
Similar Compounds
Some compounds similar to Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate include:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,2,4-triazole derivatives such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole derivatives
Uniqueness
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate is unique due to its lithium salt form, which imparts specific chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.
属性
IUPAC Name |
lithium;4-(1H-1,2,4-triazol-5-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c10-6(11)3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGHHHBYKBPHR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NNC(=N1)CCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)
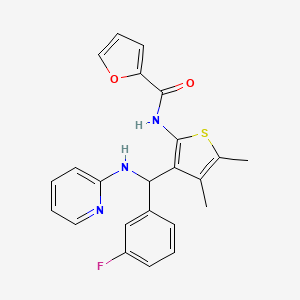
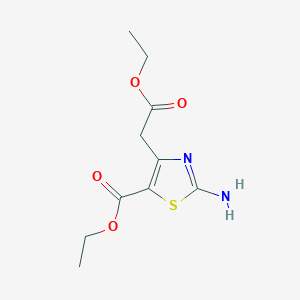
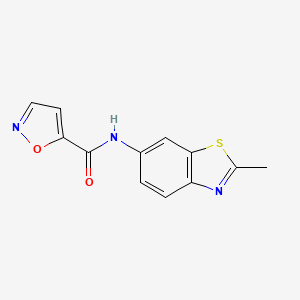
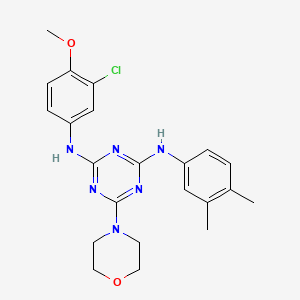
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)
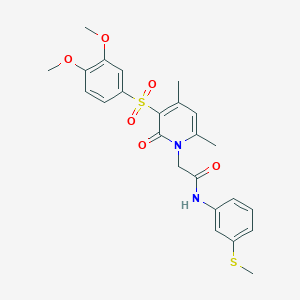
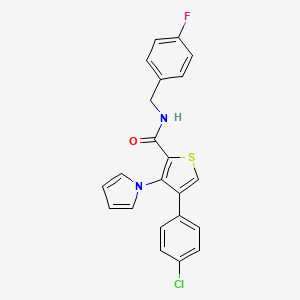
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2365819.png)
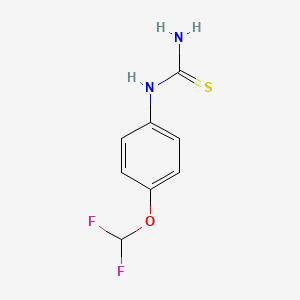
![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)
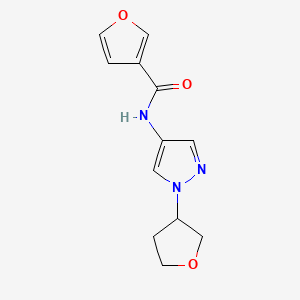
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2365828.png)
